3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Overview
Description
“3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 .
Molecular Structure Analysis
The molecular structure of “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” consists of a benzoic acid group attached to a dihydrothiazol-2-yl group via an amino link .Chemical Reactions Analysis
Specific chemical reactions involving “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” are not available in the retrieved data. Thiazole compounds, in general, are known to participate in a variety of chemical reactions, often serving as precursors to various pharmaceuticals .Physical And Chemical Properties Analysis
The boiling point of “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” is predicted to be 424.5±47.0 °C. The compound has a predicted density of 1.43±0.1 g/cm3. The predicted pKa, a measure of the acid dissociation constant, is 3.94±0.10 .Scientific Research Applications
Synthetic Procedures and Biological Interest
Compounds like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, as they could modify the biological activity of heterocycles. Such synthetic approaches aim at creating potential therapeutic agents with varied functionalities, highlighting the compound's relevance in drug development and pharmacophore investigation (Rosales-Hernández et al., 2022).
Agricultural and Medical Product Production
Amino-1,2,4-triazoles, similar in structure and functionality to 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, are used extensively in the fine organic synthesis industry. They serve as raw materials for producing a range of agricultural and medical products, showcasing the compound's utility in developing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives (Nazarov et al., 2021).
Degradation Studies for Environmental and Medical Insight
Degradation studies, such as those conducted on nitisinone, provide insights into the stability and potential environmental impacts of related compounds. Understanding the degradation pathways and stability of these compounds under various conditions can inform their safe use in medical applications and environmental management (Barchańska et al., 2019).
Plant Metabolism and Growth Regulation
Research into benzoic acid derivatives, including amino derivatives, has explored their effects on plant metabolism. Such studies contribute to our understanding of how these compounds influence respiration, growth, and overall plant health, indicating their potential use in agriculture to enhance crop yield and resilience (Nagutb, 1964).
Antimicrobial and Antioxidant Properties
The study of benzoxazinoids, including benzoxazinones and benzoxazolinones, reveals the antimicrobial and antioxidant properties of these compounds. Their effectiveness against microbiological threats and in allelopathy suggests potential applications in developing new antimicrobial agents and agricultural practices to protect crops from pests and diseases (de Bruijn et al., 2018).
properties
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCNHQMQQVSKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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